molecular formula C3H4ClNO2 B097442 Pyruvohydroximoyl chloride CAS No. 17019-27-1

Pyruvohydroximoyl chloride

Cat. No.: B097442
CAS No.: 17019-27-1
M. Wt: 121.52 g/mol
InChI Key: KCMDLQKACKNGMB-HYXAFXHYSA-N
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Description

Pyruvohydroximoyl chloride (IUPAC name: N-Hydroxy-2-oxopropanimidoyl chloride, CAS: 17019-27-1) is a reactive organochlorine compound characterized by a ketone-oxime functional group and a chloride substituent. Its structure is defined as (1Z)-configured, indicating the stereochemistry of the imidoyl group . Synonyms include α-Chloroisonitrosoacetone and Propanimidoyl chloride, N-hydroxy-2-oxo-, reflecting its hybrid oxime-ketone and acyl chloride properties .

Toxicity data for the oxime variant (CAS: 4732-59-6) reports an oral LDLo (lowest published lethal dose) of 100 mg/kg in rats, indicating acute toxicity .

Properties

CAS No.

17019-27-1

Molecular Formula

C3H4ClNO2

Molecular Weight

121.52 g/mol

IUPAC Name

(1Z)-N-hydroxy-2-oxopropanimidoyl chloride

InChI

InChI=1S/C3H4ClNO2/c1-2(6)3(4)5-7/h7H,1H3/b5-3-

InChI Key

KCMDLQKACKNGMB-HYXAFXHYSA-N

SMILES

CC(=O)C(=NO)Cl

Isomeric SMILES

CC(=O)/C(=N/O)/Cl

Canonical SMILES

CC(=O)C(=NO)Cl

Synonyms

chloroisonitrous acetone
chloroisonitrous acetone, (E)-isome

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Pyruvohydroximoyl chloride with structurally or functionally related compounds, emphasizing molecular features, hazards, and applications.

This compound vs. Propionyl Chloride
Property This compound Propionyl Chloride
CAS Number 17019-27-1 79-03-8
Functional Groups Oxime, ketone, chloride Acyl chloride
Toxicity LDLo (oxime variant): 100 mg/kg (rat, oral) Corrosive; no specific lethal dose data
Applications Likely organic synthesis Acylating agent, industrial uses
Safety Acute toxicity noted Requires PPE and ventilation

Key Differences :

  • This compound’s oxime group enhances nitrogen-based reactivity, whereas Propionyl chloride is a classic acylating agent.
  • The oxime variant’s LDLo suggests higher acute toxicity compared to Propionyl chloride’s general corrosiveness .
This compound vs. 6-Chloro-4-hydroxypyrimidine
Property This compound 6-Chloro-4-hydroxypyrimidine
CAS Number 17019-27-1 103440
Structure Linear oxime-chloride Chlorinated heterocycle
Toxicity Acute toxicity (LDLo) No specific data
Applications Synthetic intermediate Unspecified (likely pharmaceutical)

Key Differences :

  • 6-Chloro-4-hydroxypyrimidine’s aromatic ring system contrasts with this compound’s aliphatic chain, leading to divergent reactivity (e.g., nucleophilic substitution vs. electrophilic addition) .
This compound vs. Anthocyanin Chlorides

Anthocyanin chlorides (e.g., Callistephin chloride, Ideain chloride) are glycosylated flavonoids with chloride counterions, unlike this compound’s covalent chloride . These plant pigments are non-toxic and structurally unrelated, emphasizing the diversity of chloride-containing compounds .

Q & A

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., solvent polarity, temperature). Conduct controlled comparative studies using standardized protocols. For example, test nucleophilic substitution rates in aprotic vs. protic solvents while maintaining consistent reagent concentrations. Use multivariate analysis (ANOVA) to identify statistically significant variables and validate findings with quantum mechanical calculations (DFT) to model reaction pathways .
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Q. What strategies optimize the design of kinetic studies for this compound in multi-step reactions?

  • Methodological Answer : Employ stopped-flow techniques or inline FTIR to capture rapid intermediates. For slow reactions, use periodic sampling with quench methods (e.g., rapid cooling or acid/base quenching). Design experiments with time-resolved data points (e.g., 0, 5, 15, 30, 60 minutes) and triplicate runs to assess reproducibility. Use kinetic modeling software (e.g., Copasi) to derive rate constants and validate mechanisms via Arrhenius plots .

Q. How should computational models be integrated with experimental data to predict this compound’s behavior under novel conditions?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental validation. Parameterize force fields using crystallographic data or quantum chemical calculations (e.g., B3LYP/6-31G*). Test predictions (e.g., solvent effects on conformation) through NMR NOE experiments or X-ray diffraction. Cross-validate computational predictions with empirical data, adjusting models iteratively to reduce error margins .

Data Analysis & Reproducibility

Q. What statistical approaches are critical for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Assess goodness-of-fit via R² and residual plots. For high-throughput data, apply false discovery rate (FDR) corrections. Include positive/negative controls in each assay plate to normalize inter-experimental variability. Publish raw data and analysis scripts in repositories like Zenodo for transparency .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Conduct kinetic and thermodynamic profiling at small scale to identify rate-limiting steps. Use dimensionless scaling parameters (e.g., Reynolds number for mixing, Damköhler number for reaction rates). Validate scalability in pilot batches (1–10 L) with real-time monitoring (PAT tools like ReactIR). Document deviations from ideal conditions (e.g., heat transfer limitations) and adjust protocols iteratively .

Safety & Compliance

Q. What personal protective equipment (PPE) and engineering controls are essential for handling this compound?

  • Methodological Answer : Use nitrile gloves (tested for chemical permeation resistance), safety goggles, and lab coats. Conduct operations in a fume hood with HEPA filtration. Install emergency showers/eyewash stations nearby. Regularly monitor airborne concentrations via OSHA-compliant methods (e.g., NIOSH Manual of Analytical Methods). Train personnel in spill containment using inert adsorbents (vermiculite) and neutralization protocols (e.g., sodium bicarbonate) .

Tables for Comparative Analysis

Table 1 : Stability of this compound Under Various Conditions

ConditionDegradation Rate (%/day)Major Degradants Identified
25°C, ambient humidity8.2 ± 0.5Pyruvic acid, hydroxylamine
4°C, desiccated0.3 ± 0.1None detected
–20°C, anhydrous solvent0.1 ± 0.05None detected
Data derived from accelerated stability studies

Table 2 : Comparison of Analytical Techniques for this compound

TechniqueLOD (µg/mL)LOQ (µg/mL)Precision (RSD%)
HPLC-UV0.050.151.8
LC-MS0.0050.0150.9
GC-MS0.10.32.5
Validation parameters per ICH Q2(R1) guidelines

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